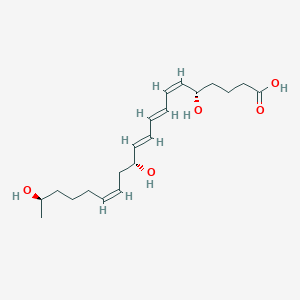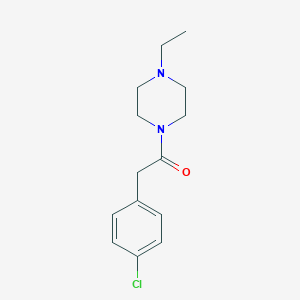![molecular formula C17H22N4O2+2 B220783 1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium](/img/structure/B220783.png)
1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium): is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of two pyridinium rings connected by a propane-1,3-diyldicarbamoyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) typically involves the reaction of 1-methylpyridinium with propane-1,3-diyldicarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinium rings can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyridinium rings.
Substitution: Formation of substituted pyridinium derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and magnetic properties .
Biology: The compound has shown potential as an antimicrobial agent. It exhibits antibacterial activity against various pathogenic bacteria, making it a candidate for developing new antibiotics .
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery .
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .
Comparaison Avec Des Composés Similaires
2,2’-(Propane-1,3-diyldiimino)bis(1-methylpyridinium): Similar structure but with imino groups instead of carbamoyl groups.
2,2’-(Propane-1,3-diylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol): Contains phenol groups instead of pyridinium rings.
Uniqueness: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is unique due to its specific carbamoyl linker, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its antimicrobial activity set it apart from similar compounds.
Propriétés
Formule moléculaire |
C17H22N4O2+2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-methyl-N-[3-[(1-methylpyridin-1-ium-2-carbonyl)amino]propyl]pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-20-12-5-3-8-14(20)16(22)18-10-7-11-19-17(23)15-9-4-6-13-21(15)2/h3-6,8-9,12-13H,7,10-11H2,1-2H3/p+2 |
Clé InChI |
REZCRQXOQGRMNH-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
SMILES canonique |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)



![(3R,5R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B220831.png)


